molecular formula C17H19Cl2N3O3S B2443339 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride CAS No. 1216926-27-0

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride

Cat. No.: B2443339
CAS No.: 1216926-27-0
M. Wt: 416.32
InChI Key: BRXPMQYYLGEZCA-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H19Cl2N3O3S and its molecular weight is 416.32. The purity is usually 95%.
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Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S.ClH/c1-20(2)8-9-21(16(22)13-5-4-10-24-13)17-19-14-12(23-3)7-6-11(18)15(14)25-17;/h4-7,10H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXPMQYYLGEZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from multiple research sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

The compound's chemical formula is C14H20ClN3OSC_{14}H_{20}ClN_3OS, with a molecular weight of approximately 313.85 g/mol. It features a chloro-substituted benzo[d]thiazole moiety, which is known for its biological activity, particularly in the context of anticancer and antimicrobial properties. The presence of the dimethylamino group enhances its solubility and bioavailability.

Research indicates that compounds containing benzo[d]thiazole derivatives often exert their effects through multiple pathways:

  • Inhibition of Enzymatic Activity : Many benzo[d]thiazole derivatives inhibit specific enzymes involved in tumor growth and proliferation. For instance, they may act as inhibitors of protein kinases, which play critical roles in signaling pathways associated with cancer progression .
  • Interference with Protein-Protein Interactions : The compound may disrupt interactions between key proteins involved in cellular signaling, particularly those related to the Ras pathway, which is frequently mutated in cancers .
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is crucial for their potential use as anticancer agents .

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Breast Cancer Cells : The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against MCF-7 breast cancer cells.
  • Lung Cancer Cells : Similar effects were observed in A549 lung cancer cells, where the compound inhibited cell proliferation and induced apoptosis.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

  • Bacterial Strains : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Fungal Infections : Preliminary studies suggest antifungal activity against Candida species, making it a candidate for further investigation in treating fungal infections.

Case Studies

  • Case Study 1: Cancer Treatment
    A study involving mice implanted with human breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment .
  • Case Study 2: Antimicrobial Efficacy
    In vitro testing against Staphylococcus aureus revealed that the compound inhibited bacterial growth effectively at concentrations that were non-toxic to human cells. This suggests a favorable therapeutic index for potential clinical applications .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
Anticancer (MCF-7 cells)IC50 < 10 µM
Anticancer (A549 cells)Induces apoptosis
Antimicrobial (S. aureus)MIC comparable to standard drugs
Antifungal (C. albicans)Effective inhibition observed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives of benzothiazoles have shown significant activity against various pathogens:

CompoundActivity TypeMinimal Inhibitory Concentration (MIC)
Compound AAntibacterial50 μg/mL
Compound BAntifungal30 μg/mL
Compound CAntiviral20 μg/mL

A study demonstrated that certain modifications to the benzothiazole structure enhance antifungal activity significantly, with some compounds effectively inhibiting fungal growth in vitro .

Antitumor Activity

The antitumor potential of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride has been evaluated in several studies. Notably, compounds similar to this structure have been tested against various cancer cell lines, showing varying degrees of cytotoxicity:

Cell LineIC50 Value (μM)Activity
MCF7 (Breast Cancer)5.0High
HeLa (Cervical Cancer)10.0Moderate
A549 (Lung Cancer)15.0Low

In vitro studies indicated that related compounds can inhibit cell proliferation significantly, suggesting their potential as therapeutic agents against cancer .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of synthesized benzothiazole derivatives, several compounds were tested against four fungal strains. The results revealed that modifications to the benzothiazole structure significantly enhanced antifungal activity, with some derivatives achieving MIC values as low as 25 μg/mL .

Study 2: Antitumor Potential

Another series of studies focused on the antitumor activity of benzothiazole derivatives against a panel of cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : Cyclization using appropriate precursors.
  • Dimethylaminoethyl Group Attachment : Nucleophilic substitution reactions.
  • Furan and Carboxamide Formation : Coupling reactions to yield the final product.

The purity and structure of the synthesized compound are confirmed through various spectroscopic methods such as NMR and IR spectroscopy .

Preparation Methods

Nitration of 2-Chlorobenzo[d]thiazole

In a protocol adapted from Ambeed, 2-chlorobenzo[d]thiazole is treated with concentrated sulfuric acid and nitric acid at 0–5°C to yield a mixture of 6-nitro- and 5-nitro-2-chlorobenzo[d]thiazole isomers. Recrystallization from ethanol enriches the 6-nitro derivative (72% yield).

Reduction to 7-Chloro-4-methoxybenzo[d]thiazol-2-amine

The nitro group is reduced using iron powder in acetic acid under reflux. For example, 6-nitro-2-chlorobenzo[d]thiazole (21.43 g, 99.8 mmol) reacts with iron (12.9 g, 231 mmol) at 40°C for 5 hours, yielding 7-chloro-4-methoxybenzo[d]thiazol-2-amine (6.17 g, 33%) after silica gel chromatography. Alternative reductions with tin(II) chloride in ethanol-water mixtures achieve higher yields (61%).

Table 1: Comparative Reduction Conditions

Reducing Agent Solvent Temperature Yield Source
Iron powder Acetic acid 40°C 33%
Tin(II) chloride Ethanol/water 120°C 61%

Alkylation with 2-(Dimethylamino)ethyl Chloride

The primary amine undergoes alkylation to introduce the 2-(dimethylamino)ethyl side chain.

Reaction Optimization

A patent-derived method employs methyl iodide as an alkylating agent in methanol under reflux. For instance, 7-chloro-4-methoxybenzo[d]thiazol-2-amine (10 mmol) reacts with 2-(dimethylamino)ethyl chloride (12 mmol) in the presence of potassium carbonate, yielding the secondary amine (78–85%). The use of aprotic solvents like acetonitrile improves selectivity by minimizing hydrolysis.

Furan-2-carboxamide Coupling

The secondary amine is acylated with furan-2-carbonyl chloride or activated esters.

Carboxylic Acid Activation

Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. Alternatively, coupling reagents like EDCl/HOBt facilitate direct amidation. In a typical procedure, the secondary amine (5.55 mmol) reacts with furan-2-carbonyl chloride (6.1 mmol) in dichloromethane with triethylamine, achieving 89% yield after purification.

Table 2: Coupling Reagent Efficiency

Reagent Solvent Yield Purity Source
EDCl/HOBt DCM 89% >95%
Thionyl chloride THF 82% 92%

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt. Crystallization from ethanol-ethyl acetate mixtures enhances purity (98.5% by HPLC).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.95 (d, J = 8.9 Hz, 1H), 7.09 (d, J = 2.4 Hz, 1H), 6.96 (dd, J = 2.4, 8.9 Hz, 1H), 4.13 (br, 2H, NH2), 3.85 (s, 3H, OCH3).
  • MS (ESI+) : m/z 385.1 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms >99% purity for the final hydrochloride salt.

Process Optimization Challenges

Isomer Control During Nitration

The nitration step produces regioisomers (6-nitro vs. 5-nitro), necessitating careful recrystallization or chromatographic separation. Polar solvents like ethanol favor 6-nitro selectivity (78:22 ratio).

Alkylation Side Reactions

Over-alkylation at the thiazole nitrogen is mitigated by using stoichiometric alkylating agents and low temperatures (0–5°C).

Scale-Up Considerations

Industrial-scale synthesis (e.g., Hangzhou Qieng Pharm & Chem Co.) employs continuous flow reactors for nitration and reduction steps, reducing reaction times by 40% compared to batch processes.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Formation of the benzo[d]thiazol core via cyclization of 7-chloro-4-methoxy-2-aminobenzenethiol with chloroacetyl chloride under reflux in dichloromethane.
  • Step 2 : Coupling the thiazole intermediate with furan-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at 0–5°C to minimize side reactions.
  • Step 3 : Quaternization of the dimethylaminoethyl group with hydrochloric acid to form the hydrochloride salt.
  • Optimization : Reaction yields are improved using catalysts like DMAP (4-dimethylaminopyridine) and strict temperature control (e.g., −20°C for acid-sensitive steps). Purity is monitored via HPLC with C18 columns and acetonitrile/water gradients .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, furan protons at δ 6.3–7.4 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 438.12).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability.
  • HPLC-PDA : Ensures >98% purity by tracking UV absorbance at 254 nm .

Q. What solvent systems are recommended for solubility and formulation in biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (up to 50 mM). For in vitro assays, prepare stock solutions in DMSO and dilute in saline (final DMSO <0.1%). For in vivo studies, use cyclodextrin-based solubilization (e.g., 20% hydroxypropyl-β-cyclodextrin in PBS) to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Variable Substituents : Modify the methoxy group (e.g., replace with ethoxy or halogen) to assess steric/electronic effects on target binding.
  • Backbone Alterations : Replace the furan ring with thiophene or pyrrole to evaluate π-stacking interactions.
  • Assays : Test derivatives against target enzymes (e.g., kinase inhibition via fluorescence polarization) and cancer cell lines (MTT assay). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorogenic substrates to rule out fluorescence interference.
  • Cellular Context : Compare activity in isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to isolate target-specific effects.
  • Metabolic Stability : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .

Q. How is the compound’s stability under physiological conditions evaluated, and what degradation pathways are observed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS.
  • Major Pathways : Hydrolysis of the carboxamide bond under acidic conditions and oxidation of the furan ring. Stabilize formulations using antioxidants (e.g., ascorbic acid) .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

  • Methodological Answer :

  • Key Metrics : Measure plasma half-life (t₁/₂), volume of distribution (Vd), and clearance (CL) in rodent models.
  • Tissue Distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., brain for CNS applications).
  • Metabolite ID : Identify major metabolites via high-resolution mass spectrometry (e.g., Q-TOF) and compare with synthetic standards .

Q. How can computational methods predict off-target interactions and toxicity risks?

  • Methodological Answer :

  • Docking Screens : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify potential off-targets (e.g., GPCRs, ion channels).
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and cardiotoxicity based on structural alerts. Validate predictions with mitochondrial membrane potential assays (JC-1 staining) .

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